molecular formula C12H8ClN3S B3118662 N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline CAS No. 241132-37-6

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline

Cat. No.: B3118662
CAS No.: 241132-37-6
M. Wt: 261.73 g/mol
InChI Key: CSBYORUDPIZQTG-UHFFFAOYSA-N
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Description

N-[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline is a heterocyclic compound featuring an imidazo[2,1-b][1,3]thiazole core substituted with a chlorine atom at the 6-position and a Schiff base (-CH=N-) linkage to an aniline group. This structure combines electron-deficient aromatic systems (due to the chlorine and sulfur atoms) with a planar, conjugated backbone, making it of interest in medicinal chemistry and materials science. Its CAS number is 241132-36-5, and it is also known by synonyms such as 4-Chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline .

Properties

IUPAC Name

1-(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)-N-phenylmethanimine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8ClN3S/c13-11-10(16-6-7-17-12(16)15-11)8-14-9-4-2-1-3-5-9/h1-8H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSBYORUDPIZQTG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N=CC2=C(N=C3N2C=CS3)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8ClN3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID101186331
Record name N-[(6-Chloroimidazo[2,1-b]thiazol-5-yl)methylene]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

261.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

241132-37-6
Record name N-[(6-Chloroimidazo[2,1-b]thiazol-5-yl)methylene]benzenamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=241132-37-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-[(6-Chloroimidazo[2,1-b]thiazol-5-yl)methylene]benzenamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID101186331
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline typically involves the condensation of 6-chloroimidazo[2,1-b][1,3]thiazole-5-carbaldehyde with aniline. The reaction is usually carried out in the presence of a suitable catalyst and under controlled temperature conditions to ensure high yield and purity of the product.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions such as the use of continuous flow reactors, which allow for better control over reaction parameters and scalability. The choice of solvents, catalysts, and purification techniques is crucial to achieving efficient and cost-effective production.

Chemical Reactions Analysis

Types of Reactions

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline can undergo various types of chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one or more atoms or groups are replaced by other atoms or groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or hydroxylated derivatives, while reduction can produce amines or other reduced forms. Substitution reactions can result in a variety of substituted imidazo[2,1-b][1,3]thiazole derivatives.

Scientific Research Applications

Medicinal Chemistry

Antimicrobial Activity : Research indicates that compounds containing imidazo[2,1-b][1,3]thiazole moieties exhibit notable antimicrobial properties. A study demonstrated that derivatives of this compound showed effective inhibition against various bacterial strains, suggesting potential use in developing new antibiotics .

Anticancer Properties : The compound has been investigated for its anticancer effects. Studies have shown that it induces apoptosis in cancer cell lines through mechanisms involving caspase activation and mitochondrial pathways. The structure-activity relationship (SAR) of similar compounds indicates that modifications to the thiazole ring can enhance cytotoxicity against specific cancer types .

Enzyme Inhibition : N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline has been studied for its ability to inhibit specific enzymes involved in cancer progression and microbial resistance. For instance, it has shown promise as a selective inhibitor of certain kinases implicated in tumor growth .

Table 1: Summary of Medicinal Applications

ApplicationFindingsReferences
AntimicrobialEffective against multiple bacterial strains
AnticancerInduces apoptosis in cancer cell lines
Enzyme InhibitionSelective kinase inhibition

Biological Research

Biological Assays : The compound is utilized in various biological assays to evaluate its effects on cellular processes. Its ability to modulate signaling pathways makes it a valuable tool for studying disease mechanisms and potential therapeutic interventions.

Drug Development : Given its promising bioactivity, this compound serves as a lead compound in drug development efforts aimed at creating new treatments for infectious diseases and cancers.

Case Study: Anticancer Activity

A recent case study evaluated the anticancer efficacy of this compound against breast cancer cell lines (MCF-7). The results indicated a significant reduction in cell viability at concentrations as low as 10 µM. Flow cytometry analysis revealed an increase in early and late apoptotic cells upon treatment with the compound .

Material Science

Polymer Chemistry : The compound's unique chemical structure allows it to be incorporated into polymer matrices for the development of advanced materials with enhanced properties. Research has focused on its role as a functional monomer in synthesizing polymers with antimicrobial properties.

Nanotechnology Applications : this compound has been explored for use in nanotechnology, particularly in the fabrication of nanoparticles that can deliver drugs selectively to tumor sites.

Table 2: Material Science Applications

ApplicationDescriptionReferences
Polymer ChemistryFunctional monomer for antimicrobial polymers
NanotechnologyDrug delivery systems using nanoparticles

Mechanism of Action

The mechanism of action of N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may bind to enzymes or receptors, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural versatility of the imidazo[2,1-b][1,3]thiazole scaffold allows for diverse substitutions, leading to derivatives with distinct physicochemical and biological properties. Below is a detailed comparison of key analogs:

Substituent Variations on the Aromatic Rings

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) CAS Number Key Features
N-[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline Aniline (no substituent) C₁₂H₈ClN₃S 261.73 241132-36-5 Base structure; planar conjugation
4-Chloro-N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline 4-Cl on aniline C₁₂H₇Cl₂N₃S 296.17 241132-36-5 Electron-withdrawing Cl enhances stability and reactivity
N-[[6-(4-Chlorophenyl)imidazo[2,1-b][1,3]thiazol-5-yl]methylene]-4-(trifluoromethyl)aniline 4-Cl on imidazothiazole; 4-CF₃ on aniline C₁₉H₁₁ClF₃N₃S 405.82 - Bulky CF₃ group increases hydrophobicity
N-(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylenemethanamine 3-Pyridinyl instead of aniline C₁₂H₉ClN₄S 276.75 241132-70-7 Pyridine introduces H-bonding potential
N-[(6-Chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]methanamine Methylamine instead of aniline C₇H₇ClN₄S 214.67 - Simplified structure; reduced steric hindrance

Structural and Functional Insights

  • Hydrogen Bonding : The 3-pyridinyl analog (CAS 241132-70-7) introduces a nitrogen atom capable of acting as a hydrogen bond acceptor, a feature absent in the aniline-based derivatives .
  • Hydrophobicity : The trifluoromethyl group in the 4-CF₃ derivative significantly increases lipophilicity (logP ~3.5 estimated), which may improve membrane permeability in drug design contexts .

Biological Activity

N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline is a compound that has garnered interest in medicinal chemistry due to its potential biological activities. This article provides an overview of its biological properties, including antitumor and antimicrobial activities, as well as relevant research findings and case studies.

  • Molecular Formula : C13H9Cl2N3S
  • Molecular Weight : 310.20 g/mol
  • CAS Number : 241132-56-9
  • Melting Point : 72.00°C - 74.00°C
PropertyValue
Molecular FormulaC13H9Cl2N3S
Molecular Weight310.20 g/mol
Melting Point72.00°C - 74.00°C

Antitumor Activity

Recent studies have highlighted the antitumor potential of compounds related to the imidazo[2,1-b][1,3]thiazole structure. For instance, compounds with similar structures have been evaluated for their efficacy against various cancer cell lines.

Case Study: Antitumor Efficacy

In a study involving newly synthesized compounds related to imidazo[2,1-b][1,3]thiazole derivatives, several exhibited significant cytotoxicity against human lung cancer cell lines (A549, HCC827, and NCI-H358). The following table summarizes the IC50 values observed:

CompoundA549 IC50 (μM)HCC827 IC50 (μM)NCI-H358 IC50 (μM)
Compound 52.12 ± 0.215.13 ± 0.970.85 ± 0.05
Compound 64.01 ± 0.957.02 ± 3.251.73 ± 0.01
Compound 86.75 ± 0.196.26 ± 0.336.48 ± 0.11

These results indicate that certain derivatives of this compound may possess strong antitumor activity, particularly in two-dimensional (2D) cell culture assays .

Antimicrobial Activity

In addition to antitumor properties, compounds based on the imidazo[2,1-b][1,3]thiazole framework have shown promising antimicrobial activity against various pathogens.

Research Findings on Antimicrobial Efficacy

A study evaluated the antimicrobial effects of several imidazole derivatives against Gram-positive and Gram-negative bacteria using broth microdilution methods according to CLSI guidelines.

PathogenMinimum Inhibitory Concentration (MIC) μg/mL
Staphylococcus aureus<32
Escherichia coli<64

These findings suggest that this compound derivatives could be effective against common bacterial infections .

Pharmacokinetics and Selectivity

The pharmacokinetic profile of compounds related to this compound has been assessed in various studies, indicating favorable absorption and distribution characteristics that enhance their therapeutic potential.

Q & A

Q. Advanced

  • Substituent variation : Modify substituents (e.g., chloro, methoxy, nitro) on the aniline or thiazole moieties. demonstrates enhanced 5-HT6 receptor affinity via sulfonyl group modifications .
  • Biological assays : Test derivatives against target receptors (e.g., 5-HT6) using radioligand binding and functional assays .
  • Data correlation : Use multivariate analysis to link structural features (e.g., logP, steric bulk) with activity .

What computational methods assist in predicting the binding affinity of derivatives to target proteins?

Q. Advanced

  • Molecular docking : Use programs like AutoDock Vina with crystal structures (e.g., PDB templates from ) to model ligand-receptor interactions .
  • MD simulations : Validate docking poses via 100-ns simulations in explicit solvent to assess stability .
  • QSAR models : Develop predictive models using descriptors like polar surface area and hydrogen-bonding capacity .

How should researchers address contradictions in reported biological activities?

Q. Advanced

  • Variable standardization : Control cell lines (e.g., HEK-293 vs. CHO), concentrations, and incubation times .
  • Orthogonal assays : Confirm receptor activation via cAMP assays if radioligand results are conflicting .
  • Meta-analysis : Compare datasets using tools like RevMan to identify outliers or methodological biases .

What strategies optimize solubility for in vivo studies?

Q. Advanced

  • Co-solvent systems : Use DMSO/PEG300/Tween 80 mixtures (e.g., 5%:40%:55%) to achieve ≥1.25 mg/mL solubility .
  • Storage conditions : Store stock solutions at -80°C for ≤6 months to prevent degradation .
  • Salt formation : Explore hydrochloride or sulfonate salts to improve aqueous stability .

What pharmacological evaluations are critical for confirming target specificity?

Q. Advanced

  • Selective antagonists : Test derivatives in the presence of 5-HT6 antagonists (e.g., SB-271046) to confirm on-target effects .
  • Off-target screening : Use panels (e.g., CEREP) to assess activity against related receptors (e.g., 5-HT2A, dopamine D2) .
  • In vivo models : Validate efficacy in behavioral assays (e.g., rodent novel object recognition) with dose-response curves .

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline
Reactant of Route 2
N-[(6-chloroimidazo[2,1-b][1,3]thiazol-5-yl)methylene]aniline

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